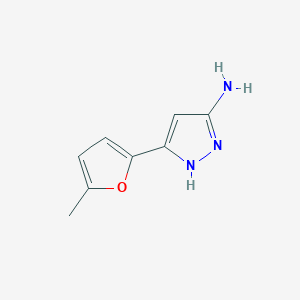

3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Overview

Description

3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is a synthetic compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 5-methylfuran-2-ylpyrazol-3-ylamine or MFPA. The purpose of

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : Various synthesis techniques for pyrazole derivatives, including 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, have been explored. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields different pyrazole compounds. These processes are often characterized using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography (Titi et al., 2020).

- Molecular Structure Analysis : The molecular structure of pyrazole derivatives, including their intramolecular hydrogen bonding, has been analyzed using X-ray diffraction and DFT calculations. This analysis helps in understanding the reactivity and synthesis conditions of these compounds (Szlachcic et al., 2020).

Biological and Chemical Properties

- Biological Activity Exploration : Various studies have been conducted to explore the biological activity of pyrazole derivatives. For example, the biological activity against breast cancer and microbes has been confirmed for some derivatives (Titi et al., 2020).

- Antibacterial and Antifungal Properties : Some pyrazole derivatives demonstrate significant antibacterial and antifungal properties. This has led to further research into their potential pharmaceutical applications (Bansal et al., 2020).

Applications in Material Science

- Catalysis in Polymerization : Certain pyrazole derivatives have been used as catalysts in processes like the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility in material science and industrial applications (Matiwane et al., 2020).

- Corrosion Inhibition : Some derivatives have shown effectiveness as corrosion inhibitors for metals like iron, suggesting their potential use in industrial maintenance and protection (Chetouani et al., 2005).

Mechanism of Action

Target of action

The targets of a compound depend on its structure and functional groups. Compounds with a pyrazole ring, like “3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine”, often interact with enzymes or receptors in the body, altering their function .

Mode of action

The mode of action would depend on the specific target. For example, the compound might inhibit an enzyme, preventing it from carrying out its normal function, or it might bind to a receptor, triggering a cellular response .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in inflammation, it might affect the biochemical pathways related to inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a pyrazole ring might influence how the compound is absorbed and distributed in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it might reduce inflammation at the molecular and cellular level .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

properties

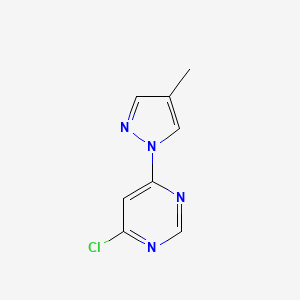

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-5-2-3-7(12-5)6-4-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJPPIRPKRTWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

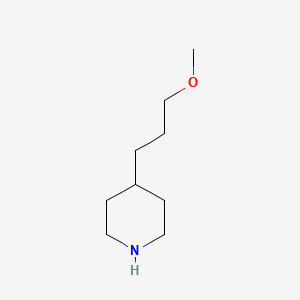

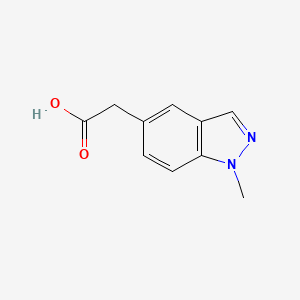

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)

![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)

![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)

![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)

![(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile](/img/structure/B1416193.png)